S-(Sulfanylmethyl) butanethioate S-(Sulfanylmethyl) butanethioate
Brand Name: Vulcanchem
CAS No.: 650607-73-1
VCID: VC16888290
InChI: InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3
SMILES:
Molecular Formula: C5H10OS2
Molecular Weight: 150.3 g/mol

S-(Sulfanylmethyl) butanethioate

CAS No.: 650607-73-1

Cat. No.: VC16888290

Molecular Formula: C5H10OS2

Molecular Weight: 150.3 g/mol

* For research use only. Not for human or veterinary use.

S-(Sulfanylmethyl) butanethioate - 650607-73-1

Specification

CAS No. 650607-73-1
Molecular Formula C5H10OS2
Molecular Weight 150.3 g/mol
IUPAC Name S-(sulfanylmethyl) butanethioate
Standard InChI InChI=1S/C5H10OS2/c1-2-3-5(6)8-4-7/h7H,2-4H2,1H3
Standard InChI Key JIGVGROMOKLHNB-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)SCS

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound’s IUPAC name is S-methyl butanethioate, reflecting its thiocarboxylic ester structure where a methylthio group (-SCH₃) is bonded to a butanoyl moiety. Common synonyms include:

  • Methanethiol butyrate

  • Thiobutyric acid S-methyl ester

  • Butanethioic acid, S-methyl ester .

The CAS registry number 2432-51-1 uniquely identifies this substance across scientific and regulatory contexts.

Molecular and Structural Characteristics

S-Methyl butanethioate has a molecular weight of 118.20 g/mol and a linear structure represented by the SMILES notation CCCC(=S)SC. Key structural features include:

  • Thioester group: The carbonyl sulfur replaces oxygen, conferring distinct reactivity compared to oxygenated esters.

  • Aliphatic chain: A four-carbon butanoyl backbone influences solubility and volatility .

The compound’s 3D conformation, verified by XLogP3 values of 1.5, indicates moderate hydrophobicity, aligning with its miscibility in diethyl ether and insolubility in water .

Physicochemical Properties

Physical State and Sensory Profile

S-Methyl butanethioate is a colorless to pale yellow liquid at room temperature, with a density of 1.0±0.1 g/cm³ and a boiling point of 142–143°C at 757 mmHg . Its odor threshold is exceptionally low, with concentrated solutions emitting putrid, sulfurous notes, while dilutions below 1 ppm exhibit sweet, dairy-like characteristics .

Thermodynamic and Spectral Data

Critical thermodynamic parameters include:

PropertyValueSource
Vapor pressure5.87 mmHg at 25°C
Refractive index (n₀²⁰)1.457
Kovats retention index1,027 (GC-MS, nonpolar)

Spectroscopic fingerprints:

  • IR (vapor phase): Strong absorption at 1,690 cm⁻¹ (C=S stretch) .

  • ¹H NMR (CDCl₃): δ 2.52 (t, 2H, CH₂CO), 2.28 (s, 3H, SCH₃), 1.65 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.93 (t, 3H, CH₃) .

Synthesis and Industrial Production

Conventional Synthetic Routes

The primary synthesis involves the reaction of butanethioic acid with methyl iodide under basic conditions:

CH₃(CH₂)₂COSH + CH₃I → CH₃(CH₂)₂COSCH₃ + HI\text{CH₃(CH₂)₂COSH + CH₃I → CH₃(CH₂)₂COSCH₃ + HI}

This method achieves yields >85% when catalyzed by triethylamine in anhydrous tetrahydrofuran . Alternative pathways include transesterification of methyl thioacetate with butanoyl chloride, though this route is less efficient .

Industrial-Scale Manufacturing

Major suppliers (e.g., ECHEMI-registered manufacturers) produce S-methyl butanethioate at 98–99% purity using continuous-flow reactors, optimizing for minimal sulfur byproducts . Batch processes remain prevalent in small-scale operations, with typical outputs of 50–100 kg/day .

Applications in Flavor and Fragrance Industries

Flavor Enhancer

Approved by the Flavor and Extract Manufacturers Association (FEMA No. 3310), it imparts savory nuances to processed cheeses, meat products, and fermented beverages at concentrations of 0.1–5 ppm .

Perfumery Applications

In fragrance formulations, diluted solutions (0.01–0.1%) contribute to tropical and dairy accords, often paired with lactones and furanones .

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